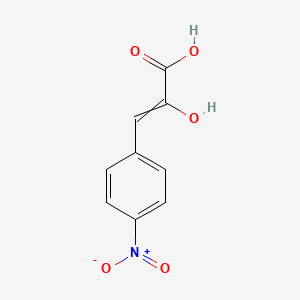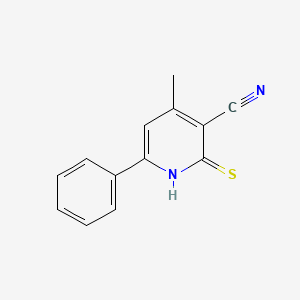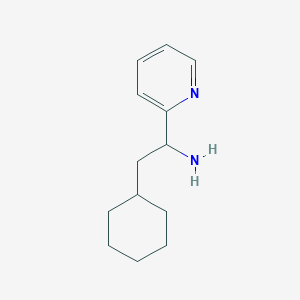
(R)-4-(1-Aminoethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-aminoethyl)cyclohexanol is a chiral compound with a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-aminoethyl)cyclohexanol typically involves the reduction of the corresponding ketone or the hydrogenation of the corresponding nitrile. One common method is the asymmetric reduction of 4-(1-oxoethyl)cyclohexanol using a chiral catalyst to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-4-(1-aminoethyl)cyclohexanol may involve large-scale hydrogenation processes using high-pressure reactors and chiral catalysts to ensure high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity and yield.
Types of Reactions:
Oxidation: ®-4-(1-aminoethyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-(1-oxoethyl)cyclohexanol or 4-(1-formylethyl)cyclohexanol.
Reduction: Formation of 4-(1-aminoethyl)cyclohexane or 4-(1-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry: ®-4-(1-aminoethyl)cyclohexanol is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of chiral drugs. Its structure can be modified to create analogs with specific pharmacological properties.
Industry: In the industrial sector, ®-4-(1-aminoethyl)cyclohexanol can be used in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which ®-4-(1-aminoethyl)cyclohexanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as a chiral ligand, binding to specific receptors or enzymes and modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
- 4-(1-aminoethyl)cyclohexanol
- 4-(1-hydroxyethyl)cyclohexanol
- 4-(1-oxoethyl)cyclohexanol
Comparison: ®-4-(1-aminoethyl)cyclohexanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. Compared to its achiral counterparts, the ®-enantiomer can exhibit different pharmacokinetics and pharmacodynamics, making it valuable in the development of chiral drugs.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(9)7-2-4-8(10)5-3-7/h6-8,10H,2-5,9H2,1H3/t6-,7?,8?/m1/s1 |
Clé InChI |
DXPRDXMYNSLKIY-JECWYVHBSA-N |
SMILES isomérique |
C[C@H](C1CCC(CC1)O)N |
SMILES canonique |
CC(C1CCC(CC1)O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{6-Oxo-7-[(triphenylmethyl)sulfanyl]heptyl}-N'-phenylurea](/img/structure/B8537090.png)









